Indantadol

Übersicht

Beschreibung

Es befindet sich derzeit in der Entwicklung zur Behandlung neuropathischer Schmerzen und chronischen Hustens in Europa durch Vernalis und Chiesi . Indantadol wirkt als kompetitiver, reversibler und nicht-selektiver Monoaminoxidase-Hemmer und als schwacher, nicht-kompetitiver NMDA-Rezeptor-Antagonist .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Verbindung mit einzigartigen chemischen Eigenschaften ist Indantadol in der synthetischen organischen Chemie von Interesse für die Entwicklung neuer Reaktionen und Methoden.

Biologie: Die Fähigkeit von this compound, die Monoaminoxidase zu hemmen und NMDA-Rezeptoren zu antagonisieren, macht es zu einem wertvollen Werkzeug für die Untersuchung von Neurotransmittersystemen und dem Neuroprotection.

Medizin: this compound wurde auf seine potenzielle Fähigkeit untersucht, neuropathische Schmerzen, chronischen Husten und andere neurologische Erkrankungen zu behandeln.

Wirkmechanismus

This compound übt seine Wirkungen über zwei Hauptmechanismen aus:

Hemmung der Monoaminoxidase: this compound wirkt als kompetitiver, reversibler und nicht-selektiver Hemmer der Monoaminoxidase, eines Enzyms, das für den Abbau von Monoaminen wie Serotonin, Dopamin und Noradrenalin verantwortlich ist.

NMDA-Rezeptor-Antagonismus: this compound wirkt auch als schwacher, nicht-kompetitiver Antagonist von NMDA-Rezeptoren, die an der synaptischen Plastizität und Excitotoxizität beteiligt sind.

Wirkmechanismus

Target of Action

Indantadol primarily targets two key proteins in the body: the N-methyl-D-aspartate (NMDA) receptor and monoamine oxidase-A (MAO-A) . The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters, including serotonin and norepinephrine .

Mode of Action

This compound acts as a competitive, reversible, and non-selective MAO-A inhibitor . This means it binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines and thereby increasing their levels in the brain.

Additionally, this compound is a low-affinity, non-competitive NMDA receptor antagonist . It binds to a site on the NMDA receptor that is distinct from the active site, altering the receptor’s conformation and reducing its activity.

Biochemical Pathways

By inhibiting mao-a and antagonizing nmda receptors, this compound likely impacts pathways involving monoamine neurotransmitters and glutamate signaling .

Result of Action

By increasing monoamine levels and reducing NMDA receptor activity, this compound may alleviate symptoms of conditions like neuropathic pain and chronic cough . .

Biochemische Analyse

Biochemical Properties

Indantadol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive, reversible, and non-selective monoamine oxidase inhibitor, which means it inhibits the activity of monoamine oxidase enzymes that are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, this compound functions as a low-affinity, non-competitive NMDA receptor antagonist, which means it binds to NMDA receptors and inhibits their activity, thereby modulating glutamatergic neurotransmission .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It exhibits neuroprotective effects by reducing neuronal damage and cell death in response to excitotoxicity and oxidative stress . This compound also affects cell signaling pathways by inhibiting NMDA receptor activity, which can lead to changes in calcium influx and downstream signaling cascades . Furthermore, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its dual action as a monoamine oxidase inhibitor and NMDA receptor antagonist. By inhibiting monoamine oxidase, this compound increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can enhance mood and reduce pain perception . As an NMDA receptor antagonist, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing neuronal excitability and preventing excitotoxicity . These combined actions contribute to its neuroprotective and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug exhibits good stability and minimal degradation under standard laboratory conditions . Long-term studies have shown that this compound maintains its neuroprotective and analgesic effects over extended periods, with no significant loss of efficacy . Some mild side effects such as dizziness and asthenia have been reported at higher doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant neuroprotection and pain relief without causing adverse effects . At higher doses, some toxic effects such as decreased exploratory motility and mild sedation have been observed . These findings suggest that there is a threshold dose beyond which the adverse effects of this compound become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters and amino acids . It interacts with enzymes such as monoamine oxidase and NMDA receptors, which play crucial roles in the regulation of neurotransmitter levels and synaptic transmission . This compound’s inhibition of monoamine oxidase leads to increased levels of serotonin, dopamine, and norepinephrine, which can affect metabolic flux and metabolite levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed throughout the body, including the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues . The drug’s localization and accumulation in specific tissues are influenced by its binding affinity to NMDA receptors and monoamine oxidase enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its neuroprotective and analgesic effects . This compound is localized to synaptic terminals and neuronal cell bodies, where it interacts with NMDA receptors and monoamine oxidase enzymes . The drug’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles within neurons .

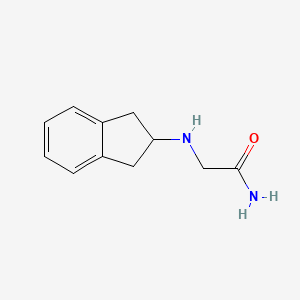

Vorbereitungsmethoden

Die Synthese von Indantadol beinhaltet die Reaktion von 2,3-Dihydro-1H-inden-2-ylamin mit Glycin unter Bildung von N-(2,3-Dihydro-1H-inden-2-yl)glycinamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Reaktion zu erleichtern

Analyse Chemischer Reaktionen

Indantadol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Vergleich Mit ähnlichen Verbindungen

Indantadol kann mit anderen Verbindungen verglichen werden, die einen ähnlichen Wirkmechanismus haben:

2-Aminoindan: Wie this compound ist 2-Aminoindan ein Monoaminoxidase-Hemmer und wurde auf seine potenziellen neuroprotektiven Wirkungen untersucht.

Andere NMDA-Rezeptor-Antagonisten: Verbindungen wie Ketamin und Memantin wirken ebenfalls als NMDA-Rezeptor-Antagonisten und werden zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt.

Die Einzigartigkeit von this compound liegt in seinem dualen Wirkmechanismus, der die Hemmung der Monoaminoxidase mit dem NMDA-Rezeptor-Antagonismus kombiniert, was synergistische therapeutische Vorteile bieten kann .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLULKBKWKTZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202844-10-8 | |

| Record name | Indantadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202844-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indantadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDANTADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

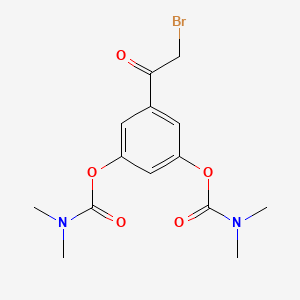

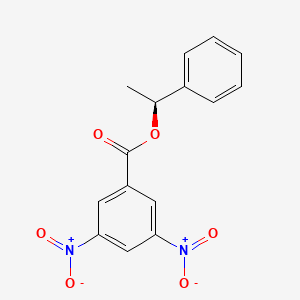

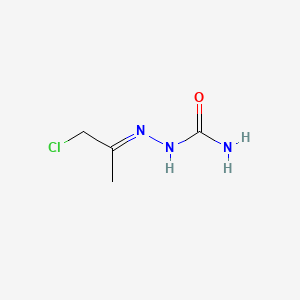

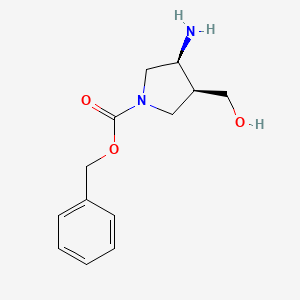

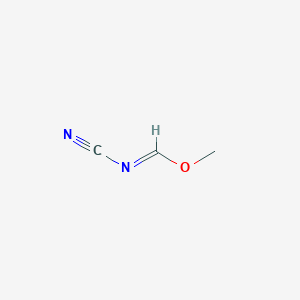

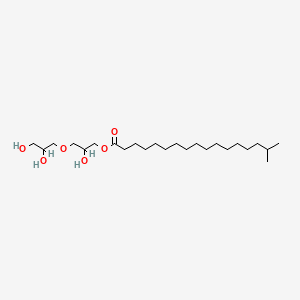

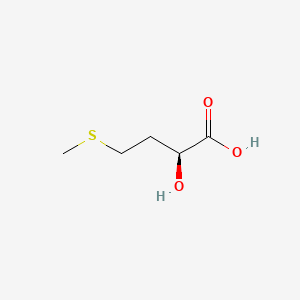

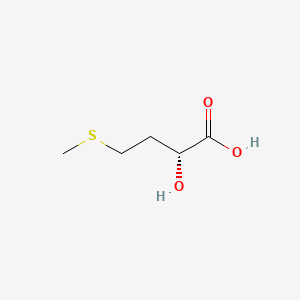

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)

![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)

![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)